
3-(p-Tolyloxy)cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Tolyloxy)cyclobutanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It consists of a cyclobutane ring substituted with an amine group and a p-tolyloxy group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Tolyloxy)cyclobutanamine can be achieved through several methods. One common approach involves the Mannich reaction, where 1-(p-tolyloxy)-3-(propylsulfanyl)propane-2-ol reacts with formaldehyde and secondary amines at 45-50°C for 3-4 hours, yielding aminomethoxy derivatives . Another method involves the one-pot multicomponent reaction of phenol, malononitrile, and aldehyde in the presence of a ZnO2/methanol-water system under reflux .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. The use of continuous flow reactors and automated systems could enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(p-Tolyloxy)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine and p-tolyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various aminomethoxy derivatives, oxides, and substituted cyclobutanamines, depending on the reagents and conditions used .
Scientific Research Applications
3-(p-Tolyloxy)cyclobutanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(p-Tolyloxy)cyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds with active sites, while the p-tolyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(p-Tolyloxy)-3-(propylsulfanyl)propane: This compound shares the p-tolyloxy group and has similar synthetic routes.
Dimethyl 3-amino-4-(p-tolyloxy)-[1,1’-biaryl]-2,6-dicarboxylate: Another compound with a p-tolyloxy group, used in antimicrobial applications.
Uniqueness
3-(p-Tolyloxy)cyclobutanamine is unique due to its cyclobutane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
1631027-10-5 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(4-methylphenoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11/h2-5,9,11H,6-7,12H2,1H3 |
InChI Key |
YMNVFTIVKLYQAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



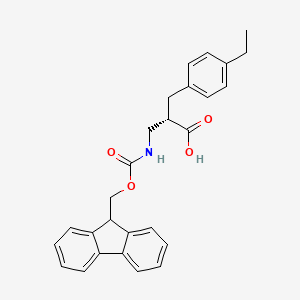
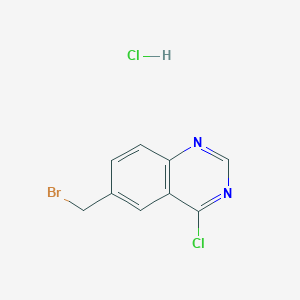


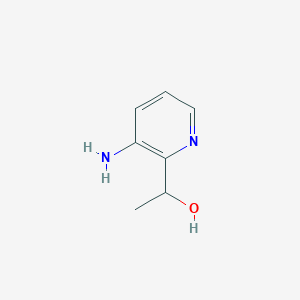

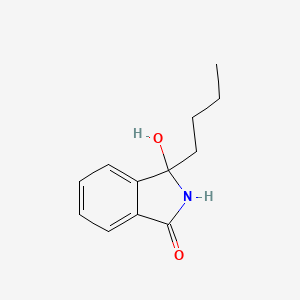
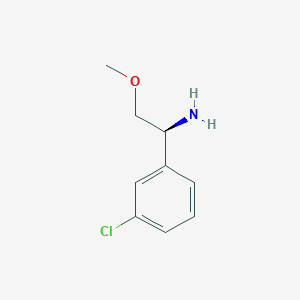
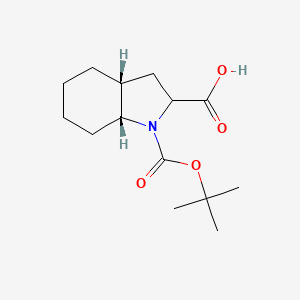
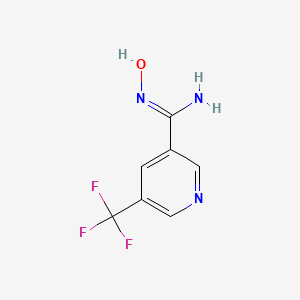
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)


